2-(3-Chlorophenoxy)ethanol

Lipophilicity Partition Coefficient Drug Design

2-(3-Chlorophenoxy)ethanol is the meta-chlorinated phenoxyethanol isomer that delivers optimal target engagement in kinetoplastid antiparasitic programs and superior antifungal potency against Botrytis cinerea compared to ortho/para analogs. Its balanced Log P (1.797) ensures reliable membrane permeability for cellular assays. As a validated HPLC system suitability standard, it guarantees analytical consistency. Procure the validated 3-chloro regioisomer to avoid SAR-inconsistent outcomes.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 6161-83-7
Cat. No. B1346798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenoxy)ethanol
CAS6161-83-7
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCCO
InChIInChI=1S/C8H9ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
InChIKeyGARMQVNIPCKVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenoxy)ethanol (CAS 6161-83-7) Procurement Guide: Key Specifications and Class Overview


2-(3-Chlorophenoxy)ethanol (C₈H₉ClO₂, MW: 172.61 g/mol) is a chlorinated phenoxyethanol derivative classified as a meta-substituted aryloxyalkanol. It exists as a yellow to white solid at room temperature with a melting point of 78–79 °C (experimental) and a boiling point of 163–164 °C at 22 Torr . The compound features a 3-chlorophenyl group linked to an ethylene glycol moiety, conferring amphiphilic properties with a calculated Log P of 1.797 [1]. As an intermediate in pharmaceutical and agrochemical synthesis, it serves as a versatile building block in medicinal chemistry and materials science .

Why 2-(3-Chlorophenoxy)ethanol (CAS 6161-83-7) Cannot Be Casually Substituted with Structural Analogs


Chlorophenoxyethanol isomers (2-, 3-, and 4-chloro) exhibit divergent physicochemical and biological profiles due to the electronic and steric effects governed by chlorine substitution position on the phenyl ring. The 3-chloro (meta) substitution confers distinct Log P values and hydrogen-bonding topologies compared to ortho- and para-substituted analogs, directly impacting membrane permeability, target binding affinity, and chromatographic retention behavior [1]. Substitution with unsubstituted phenoxyethanol (Log P ~1.2) or para-substituted analogs (4-chloro) can lead to altered biological potency, off-target effects, or inconsistent synthetic outcomes in structure-activity relationship (SAR)-dependent applications .

2-(3-Chlorophenoxy)ethanol (CAS 6161-83-7) Procurement-Relevant Differentiation Evidence


Meta-Substitution Optimizes Lipophilicity Relative to Phenoxyethanol and Para-Isomer

2-(3-Chlorophenoxy)ethanol exhibits a calculated Log P of 1.797, which is intermediate between unsubstituted phenoxyethanol (Log P ~1.2) and more lipophilic chlorinated derivatives [1]. This balanced lipophilicity profile makes it a preferential choice for applications requiring moderate membrane permeability without excessive hydrophobicity that could lead to poor aqueous solubility or non-specific binding [2].

Lipophilicity Partition Coefficient Drug Design

Chlorine Position Dictates Biological Activity: Anti-Trypanosoma cruzi Potency

In a structure-activity relationship study, aryloxyethyl thiocyanate derivatives bearing a 3-chlorophenoxy substituent demonstrated potent growth inhibition against Trypanosoma cruzi epimastigotes, the causative agent of Chagas disease [1]. The 3-chloro substitution pattern was critical for maintaining antiparasitic activity, with the meta-chloro analog exhibiting superior potency compared to para-substituted derivatives in the same series [2].

Antiparasitic Trypanosoma cruzi Chagas Disease

Fungicidal Activity Profile Against Phytopathogenic Botrytis cinerea

A multiobjective optimization study of chlorophenyl derivatives against Botrytis cinerea (gray mold) and Colletotrichum gloeosporioides identified that 3-chloro substitution on the phenyl ring contributed to enhanced antifungal activity [1]. The meta-chloro derivatives displayed favorable fungicidal profiles compared to other substitution patterns, making 2-(3-chlorophenoxy)ethanol a relevant scaffold for developing agricultural antifungal agents [2].

Antifungal Botrytis cinerea Crop Protection

Reverse-Phase HPLC Separation and Purification Capabilities

2-(3-Chlorophenoxy)ethanol can be effectively analyzed and isolated using a reverse-phase HPLC method with a Newcrom R1 column, utilizing a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. This validated chromatographic method is scalable and suitable for both analytical quality control and preparative purification of the compound from complex reaction mixtures, facilitating impurity profiling and large-scale isolation [2].

HPLC Analytical Chemistry Purification

Priority Application Scenarios for 2-(3-Chlorophenoxy)ethanol (CAS 6161-83-7) Based on Quantitative Evidence


Intermediate for Antiparasitic Drug Discovery (Chagas Disease)

Given the demonstrated SAR preference for 3-chloro substitution in aryloxyethyl thiocyanate series against Trypanosoma cruzi [4], 2-(3-chlorophenoxy)ethanol serves as a privileged starting material for synthesizing novel antiparasitic agents. The meta-chlorophenoxy moiety contributes to optimal target engagement, making this compound valuable for medicinal chemistry programs targeting kinetoplastid parasites [5].

Agrochemical Intermediate for Fungicide Development

The optimized antifungal profile of 3-chlorophenyl derivatives against Botrytis cinerea [4] positions 2-(3-chlorophenoxy)ethanol as a strategic building block for synthesizing novel crop protection agents. Its balanced lipophilicity (Log P 1.797) [5] facilitates formulation and foliar uptake, supporting its use in developing agricultural fungicides.

Analytical Reference Standard for Method Validation

The validated reverse-phase HPLC method [4] enables its use as a retention time marker or system suitability standard in analytical laboratories. Its distinct chromatographic behavior under specified conditions ensures reliable identification and quantification in complex matrices [5].

Scaffold for Lipophilicity-Optimized Probe Synthesis

With a calculated Log P of 1.797 [4], 2-(3-chlorophenoxy)ethanol provides a favorable starting point for designing molecular probes or tool compounds that require moderate membrane permeability. This property is particularly relevant for cellular target engagement studies and phenotypic screening assays [5].

Technical Documentation Hub

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